molecular formula C8H17ClN2O B1442048 N-ethylpiperidine-2-carboxamide hydrochloride CAS No. 1246172-32-6

N-ethylpiperidine-2-carboxamide hydrochloride

Cat. No.: B1442048
CAS No.: 1246172-32-6
M. Wt: 192.68 g/mol
InChI Key: IKFXNUFGXJOVQT-UHFFFAOYSA-N
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Description

N-Ethylpiperidine-2-carboxamide hydrochloride is a piperidine-derived compound featuring an ethyl substituent on the amide nitrogen and a hydrochloride salt. Its molecular formula is C₈H₁₇ClN₂O (calculated molecular weight: 192.5 g/mol). This compound is structurally related to local anesthetics and pharmaceutical intermediates, where modifications to the piperidine scaffold influence physicochemical properties and biological activity .

Properties

IUPAC Name

N-ethylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-9-8(11)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFXNUFGXJOVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Description

  • The catalytic hydrogenation of corresponding 2-pyridineethanol compounds is employed.
  • The reaction is conducted in the presence of a hydrogenation catalyst, typically noble metals such as ruthenium or ruthenium dioxide supported on carbon.
  • An additional amine, often piperidine itself or a substituted piperidine, is included as a co-solvent and to suppress side reactions.

Reaction Conditions

Parameter Typical Range/Value
Catalyst loading ≥ 0.15 g metal per mole substrate
Hydrogen pressure 1500 - 5000 psig (approx. 10 - 35 MPa)
Temperature 90 - 120 °C, preferably 100 - 120 °C
Amine co-solvent ≥ 10 mole % relative to substrate
Catalyst type Ruthenium on carbon (3-10% metal loading)

Mechanistic Insights

  • The presence of the co-solvent amine reduces the formation of unwanted N-methylated byproducts.
  • High catalyst loading and controlled temperature minimize side reactions.
  • Catalyst “pickling” (pre-treatment with amine solvent) enhances catalyst longevity and activity.

Outcomes

  • High yield and selectivity for 2-piperidineethanol derivatives.
  • Reduced formation of N-methylated impurities.
  • Scalability for commercial production.

Amidation and Hydrochloride Salt Formation

After obtaining the piperidine intermediate, the next step involves amidation to introduce the carboxamide group followed by conversion to the hydrochloride salt.

Amidation Pathway

  • Starting from a 2-cyano-5-halopyridine, reaction with ethylenediamine produces an imidazoline intermediate.
  • Hydrolysis of this intermediate yields N-(2-aminoethyl)-5-halo-2-pyridinecarboxamide.
  • Subsequent hydrogenation converts the pyridine ring to the piperidine ring, forming N-ethylpiperidine-2-carboxamide.

Hydrochloride Salt Formation

  • The free base of N-ethylpiperidine-2-carboxamide is reacted with hydrochloric acid or gaseous hydrogen chloride in a non-aqueous solvent.
  • This results in the formation of the hydrochloride salt, enhancing stability and solubility.

Typical Reaction Conditions for Salt Formation

Step Conditions
Acid addition Gaseous HCl or aqueous HCl
Solvent Non-aqueous (e.g., toluene, diethyl acetate)
Temperature 50 - 70 °C during salt precipitation
Purification Crystallization, washing with water

Detailed Example of Scale-Up Synthesis (Based on Patent WO2008010796A1)

Step Details
Reactants 2-chloro-5-cyanopyridine (1800 g, 12.99 mol)
Catalyst/Acid Catalyst p-Toluenesulfonic acid monohydrate (46.8 g, 0.2 mol)
Solvent Toluene (6600 g)
Amine Ethylenediamine (858.2 g, 14.28 mol)
Reaction Temperature 95 - 100 °C during addition; reflux at 110 - 114 °C for 4 h
Work-up Addition of diethyl acetate and water, stirring at 65 ± 2 °C, aqueous layer removal
Crystallization Cooling to 53 - 55 °C to precipitate product
Final Product N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride

This process highlights the importance of controlled addition rates, temperature management, and solvent selection to optimize yield and purity.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Key Notes
Formation of imidazoline intermediate Reaction of 2-cyano-5-halopyridine with ethylenediamine in toluene with acid catalyst Acid catalyst: p-toluenesulfonic acid
Hydrolysis to carboxamide Hydrolysis with Lewis base (NaOH, KOH) or heating with water Hydrolysis can be direct or facilitated by base
Hydrogenation to piperidine derivative Catalytic hydrogenation with Ru/C catalyst, 1500-5000 psig H2, 90-120 °C, amine co-solvent Suppresses N-methyl byproducts
Salt formation Reaction with HCl gas or aqueous HCl in non-aqueous solvent Produces stable hydrochloride salt

Research Findings and Considerations

  • The use of piperidine or substituted piperidines as co-solvents in hydrogenation significantly improves selectivity and reduces side products.
  • High catalyst loading and hydrogen pressure are critical for efficient hydrogenation.
  • Acid catalysts like p-toluenesulfonic acid facilitate the initial ring formation steps.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to improved stability.
  • The synthetic sequence can be scaled effectively with careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

N-ethylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

N-ethylpiperidine-2-carboxamide hydrochloride plays a crucial role in the pharmaceutical industry, particularly in the development of analgesics and anti-inflammatory drugs.

Key Points:

  • Intermediate for Drug Synthesis: It is utilized as a building block for synthesizing various pharmaceuticals, enhancing their efficacy and specificity .
  • Case Study: Research has shown that derivatives of this compound exhibit significant analgesic properties, making them candidates for pain management therapies.

Neuroscience Research

In neuroscience, this compound is instrumental in studying neurotransmitter systems and understanding neurological disorders.

Key Points:

  • Mechanism of Action: this compound interacts with specific receptors in the nervous system, aiding in the exploration of potential treatments for conditions such as depression and anxiety .
  • Case Study: Studies have demonstrated its effectiveness in modulating dopamine receptors, which are critical targets for treating various psychiatric disorders .

Chemical Synthesis

The compound serves as an essential reagent in organic synthesis, enabling chemists to construct complex molecular architectures.

Key Points:

  • Building Block: It facilitates the formation of more intricate molecules necessary for drug discovery and materials science .
  • Reactions Involved: Common reactions include oxidation to form N-oxide derivatives and nucleophilic substitutions.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatographic techniques.

Key Points:

  • Quality Control: It aids in the accurate quantification of related compounds, ensuring quality control during manufacturing processes .
  • Application Example: Utilized in high-performance liquid chromatography (HPLC) to assess the purity of pharmaceutical products .

Mechanism of Action

The mechanism of action of N-ethylpiperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. The compound acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, such as analgesia or anesthesia. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at the amide nitrogen or piperidine ring. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
N-Ethylpiperidine-2-carboxamide hydrochloride N-Ethyl C₈H₁₇ClN₂O 192.5 Moderate lipophilicity
N-Methylpiperidine-2-carboxamide hydrochloride N-Methyl C₇H₁₅ClN₂O 178.5 Higher solubility than ethyl analog
N-Ethyl-N-(2-hydroxyethyl)piperidine-2-carboxamide hydrochloride N-Ethyl, N-(2-hydroxyethyl) C₁₀H₂₁ClN₂O₂ 236.74 Increased polarity due to -OH group
(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride (Impurity B(EP)) N-(2,6-Dimethylphenyl) C₁₄H₂₁ClN₂O 276.8 Bulky aromatic substituent

Structural Insights :

  • Polarity : The hydroxyethyl substituent in C₁₀H₂₁ClN₂O₂ introduces a polar -OH group, improving aqueous solubility but reducing blood-brain barrier penetration .
  • Steric Effects : Bulky substituents like the 2,6-dimethylphenyl group in Impurity B(EP) may hinder receptor binding or metabolic clearance .

Pharmaceutical Relevance

  • Local Anesthetic Analogs : Impurity B(EP) and related compounds (e.g., mepivacaine derivatives) highlight the role of piperidine carboxamides in anesthesia. Substituents dictate potency and toxicity .
  • Drug Metabolism : Methyl and ethyl analogs may exhibit differing metabolic stability. For instance, N-dealkylation of the ethyl group could generate reactive intermediates .

Biological Activity

N-ethylpiperidine-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by research findings.

The primary mechanism of action for this compound involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity, which can lead to various physiological effects such as analgesia or anesthesia. The exact pathways depend on the specific application and target receptor involved.

Biological Activity Overview

This compound has demonstrated several biological activities, including:

  • Analgesic Properties : The compound has been noted for its potential analgesic effects, likely due to its interaction with pain receptors.
  • Anticancer Activity : Studies have indicated that derivatives of piperidine compounds exhibit significant anti-proliferative effects against various cancer cell lines, including HepG2 (human liver cancer) and K562 (chronic myeloid leukemia) cells. For instance, a related compound showed an IC50 value of 4.5 μM against K562 cells .
  • Neurological Effects : The compound's structure allows it to interact effectively with neurotransmitter systems, suggesting potential anxiolytic or antidepressant effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnalgesicModulates pain receptors; potential analgesic effects
AnticancerInhibits proliferation in HepG2 and K562 cells
Neurological EffectsPotential anxiolytic/antidepressant properties

Case Study: Anticancer Activity

A notable study explored the anticancer potential of piperidine derivatives, including this compound. The study utilized molecular docking to assess interactions with key kinases (VEGFR-2, ERK-2, Abl-1) involved in cancer progression. The results indicated that certain derivatives exhibited promising anti-proliferative abilities, with one compound achieving an IC50 of 11.3 μM against HepG2 cells .

Mechanistic Insights

Research has shown that piperidine-based compounds can influence various signaling pathways crucial for cell survival and proliferation. For example, the activation of phospholipase C via serotonin receptor signaling was highlighted as a mechanism through which these compounds exert their biological effects . Additionally, studies have indicated that structural modifications to the piperidine core can enhance binding affinity and biological activity against specific targets .

Q & A

Q. What are the critical parameters to optimize during the synthesis of N-ethylpiperidine-2-carboxamide hydrochloride?

Methodological Answer:

  • Key parameters include solvent selection (polar aprotic solvents like acetonitrile or DMF for improved solubility), reaction temperature (typically 50–80°C to balance reaction rate and side-product formation), and catalyst choice (e.g., HATU or DCC for amide bond formation).
  • Purification steps, such as recrystallization in ethanol/water mixtures or column chromatography using silica gel and methanol/dichloromethane gradients, are essential to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy (¹H/¹³C) confirms structural integrity, with piperidine ring protons appearing as multiplet signals at δ 1.4–2.8 ppm.
  • HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase) quantifies purity and detects impurities. Adjust retention times based on column temperature (25–40°C) .
  • Mass spectrometry (ESI+) identifies molecular ion peaks at m/z [M+H]+ and validates molecular weight .

Q. How can researchers assess the purity of this compound?

Methodological Answer:

  • TLC (silica gel plates, iodine visualization) provides rapid purity estimates.
  • HPLC-UV (210–254 nm) quantifies impurities using area normalization.
  • Elemental analysis (C, H, N, Cl) confirms stoichiometric ratios within ±0.3% deviation .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of fine powders.
  • Store at 2–8°C in airtight containers to prevent hygroscopic degradation.
  • In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

Methodological Answer:

  • Test solubility in phosphate-buffered saline (PBS), DMSO, or ethanol. For low solubility (<1 mg/mL), use cyclodextrin-based complexation or pH adjustment (e.g., HCl/NaOH).
  • Stability in solution should be monitored via HPLC over 24–72 hours at 37°C to assess degradation under physiological conditions .

Advanced Research Questions

Q. How does this compound degrade under thermal and pH stress?

Methodological Answer:

  • Perform forced degradation studies :
  • Thermal stress : Heat at 80°C for 24 hours; monitor degradation via HPLC.
  • pH stress : Incubate in 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) for 48 hours.
    • Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the amide bond) .

Q. What experimental strategies can elucidate interactions between this compound and biomolecules?

Methodological Answer:

  • Fluorescence quenching assays measure binding to serum albumin (e.g., BSA) by monitoring tryptophan emission at 340 nm.
  • Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Molecular docking (AutoDock Vina) predicts binding modes to target proteins, validated by mutagenesis studies .

Q. How can enantiomeric purity be ensured in asymmetric synthesis of N-ethylpiperidine-2-carboxamide derivatives?

Methodological Answer:

  • Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers.
  • Circular dichroism (CD) confirms absolute configuration.
  • Optimize chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric excess (ee) >98% .

Q. What kinetic models are suitable for analyzing the compound’s release from drug delivery systems?

Methodological Answer:

  • Apply Higuchi model for matrix-based systems: Q=ktQ = k\sqrt{t}, where QQ is cumulative release.
  • Use Korsmeyer-Peppas model (Mt/M=ktnM_t/M_\infty = kt^n) to distinguish diffusion- vs. swelling-controlled release.
  • Validate with in vitro dissolution testing (USP Apparatus II, 50 rpm, 37°C) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET prediction (SwissADME): Calculate logP (lipophilicity), bioavailability scores, and CYP450 inhibition profiles.
  • Molecular dynamics (MD) simulations (GROMACS) model membrane permeability (e.g., blood-brain barrier penetration).
  • Validate predictions with in vivo PK studies in rodent models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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